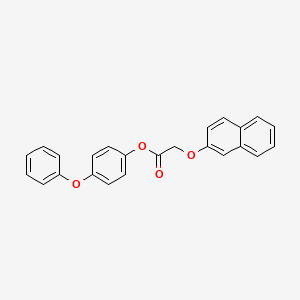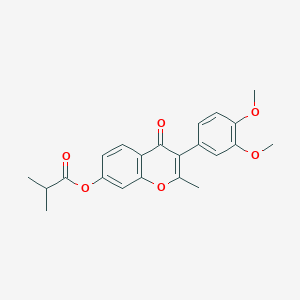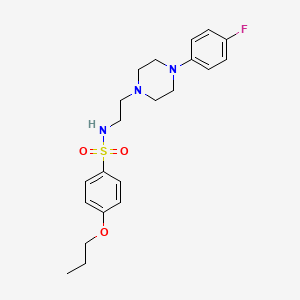![molecular formula C9H8F3NO2 B2486922 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 2248199-80-4](/img/structure/B2486922.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid, also known as TFMPA, is a chemical compound that belongs to the family of pyridinecarboxylic acids. It is used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid selectively binds to the GABA (A) receptor and blocks the chloride ion channel, which is responsible for the hyperpolarization of the neuron, leading to the inhibition of synaptic transmission. This mechanism of action makes it an essential tool for studying the role of GABA (A) receptors in synaptic transmission and the development of new drugs for the treatment of various neurological disorders.
Biochemical and Physiological Effects
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the reduction of anxiety-like behavior, the induction of convulsions, and the suppression of epileptic seizures. It has also been shown to affect the expression of various genes and proteins involved in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several advantages for lab experiments, including its high selectivity for the GABA (A) receptor, its ability to block the chloride ion channel, and its easy synthesis. However, it also has some limitations, including its potential toxicity, limited solubility, and the need for careful handling due to its reactive nature.
Orientations Futures
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several potential future directions, including the development of new drugs for the treatment of various neurological disorders, the study of the role of GABA (A) receptors in synaptic transmission and plasticity, and the investigation of the molecular mechanisms underlying the biochemical and physiological effects of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid. Additionally, the development of new synthesis methods and the optimization of existing ones could lead to the production of more potent and selective (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid analogs.
Méthodes De Synthèse
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can be achieved through various methods, including the reaction of 2,4,6-trifluoropyridine with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,4,6-trifluoropyridine with 2-bromo-2-methylpropanoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Applications De Recherche Scientifique
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is widely used in scientific research applications due to its ability to selectively block the GABA (A) receptor-mediated synaptic transmission in the central nervous system. This property makes it an essential tool for studying the role of GABA (A) receptors in synaptic transmission and the development of new drugs for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia.
Propriétés
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-4-6(2-3-13-7)9(10,11)12/h2-5H,1H3,(H,14,15)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISDHWGBOMCQC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2486842.png)

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)

![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)
